molecular formula C9H15N3O B13479883 rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine

rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine

Cat. No.: B13479883
M. Wt: 181.23 g/mol
InChI Key: ZPYPBMQEHUNVGA-BDAKNGLRSA-N
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Description

rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrazole ring and an oxane (tetrahydropyran) ring, which are common motifs in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine typically involves multi-step organic reactions. One possible route could be:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 1-methyl-1H-pyrazole, through cyclization reactions.

    Construction of the oxane ring: Using a dihydropyran derivative, the oxane ring can be formed via cyclization.

    Coupling of the two rings: The final step involves coupling the pyrazole and oxane rings through amination or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions could be used to modify the oxane ring or the pyrazole ring.

    Substitution: Various substitution reactions can be performed on the pyrazole ring to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential bioactivity. Compounds with pyrazole and oxane rings are often investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure suggests it might interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific applications in material science or catalysis.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could be involved in hydrogen bonding or π-π interactions, while the oxane ring might contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine: Lacks the chiral centers.

    2-(1H-pyrazol-4-yl)oxan-3-amine: Lacks the methyl group on the pyrazole ring.

    rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-ol: Contains a hydroxyl group instead of an amine.

Uniqueness

rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine is unique due to its specific chiral centers and the combination of the pyrazole and oxane rings. This unique structure could result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

(2S,3R)-2-(1-methylpyrazol-4-yl)oxan-3-amine

InChI

InChI=1S/C9H15N3O/c1-12-6-7(5-11-12)9-8(10)3-2-4-13-9/h5-6,8-9H,2-4,10H2,1H3/t8-,9+/m1/s1

InChI Key

ZPYPBMQEHUNVGA-BDAKNGLRSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)N

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)N

Origin of Product

United States

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